N-(2,6-Dimethylphenyl)-2-(4-(2-(2-hydroxy-3-(2-methoxyphenoxy)propoxy)-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide, commonly known as Ranolazine, is a pharmaceutical compound primarily used in the treatment of chronic angina pectoris. This compound is classified as an aromatic amide, which is characterized by the presence of an amide functional group attached to an aromatic ring. It is recognized for its ability to reduce the occurrence of arrhythmias and improve cardiac function without significantly affecting heart rate or blood pressure .
Ranolazine is derived from the chemical structure that includes a piperazine ring and multiple methoxyphenoxy groups, contributing to its pharmacological properties. The compound has a CAS number of 142387-99-3 and a molecular formula of C24H33N3O4, with a molecular weight of approximately 427.54 g/mol . It falls under the category of antianginal agents and is often classified based on its mechanism of action rather than its structural features.
The synthesis of N-(2,6-dimethylphenyl)-2-(4-(2-(2-hydroxy-3-(2-methoxyphenoxy)propoxy)-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity. Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are often employed to monitor the progress and purity of the reactions.
The molecular structure of N-(2,6-dimethylphenyl)-2-(4-(2-(2-hydroxy-3-(2-methoxyphenoxy)propoxy)-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide can be described as follows:
Ranolazine undergoes various chemical reactions that are crucial for its pharmacological activity:
The stability of Ranolazine under different pH conditions has been studied, indicating that it remains stable in neutral to slightly acidic environments but may degrade under highly alkaline conditions.
Ranolazine's mechanism of action primarily involves:
Clinical studies have shown that Ranolazine effectively reduces angina episodes and improves exercise tolerance in patients with chronic angina .
Ranolazine is soluble in dimethyl sulfoxide (DMSO), with a solubility of approximately 86 mg/mL, while its solubility in water is less than 1 mg/mL . Its stability profile suggests it can be stored under standard laboratory conditions without significant degradation.
Ranolazine is primarily used in clinical settings for:
Research continues into additional therapeutic applications for Ranolazine beyond angina management, exploring its effects on other cardiovascular conditions .
This comprehensive analysis underscores Ranolazine's significance in cardiovascular pharmacotherapy, highlighting its complex chemical structure and multifaceted mechanisms of action.
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7